molecular formula C17H25N3O3 B2701927 4,5-Dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2320147-38-2

4,5-Dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2701927
CAS No.: 2320147-38-2
M. Wt: 319.405
InChI Key: CQQBWKJFIOLNCH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a synthetic small molecule featuring a pyrimidine core linked to a piperidine moiety, which is further functionalized with an oxolane (tetrahydrofuran) carbonyl group. This specific molecular architecture is characteristic of compounds designed to modulate key biological targets in pharmacological research . Compounds with similar pyrimidine-based structures are frequently investigated for their potential as inhibitors of protein kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in anti-angiogenesis cancer therapy . The structural similarity to purine and pyrimidine bases also suggests potential as antimetabolites, which can interfere with nucleic acid synthesis and disrupt the growth of rapidly dividing cells . Furthermore, heterocyclic compounds of this class have shown relevance in studies of multidrug resistance (MDR) in cancer, as certain pyrimidine derivatives are known to act as broad-spectrum inhibitors of ATP-binding cassette (ABC) transporters like ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP) . By potentially inhibiting these efflux pumps, this compound could be a valuable research tool for restoring the efficacy of chemotherapeutic agents. Its primary research applications are thus centered in oncology, including target validation, signal transduction pathway analysis, and in vitro cytotoxicity assays. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12-13(2)18-11-19-16(12)23-9-14-3-6-20(7-4-14)17(21)15-5-8-22-10-15/h11,14-15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQBWKJFIOLNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CCOC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5-Dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine, with the CAS number 2320147-32-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H25N3O3C_{17}H_{25}N_{3}O_{3}, and it has a molecular weight of 319.4 g/mol. The structure includes a pyrimidine core modified with a methoxy group and a piperidine derivative, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidines have shown to induce apoptosis in various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential efficacy in cancer treatment .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism
Compound AMCF25.72 ± 3.95Apoptosis induction
Compound BU8745.2 ± 13.0Cytotoxicity
Compound CLNCaP11.2 ± 0.13Androgen receptor inhibition

Antibacterial Activity

The antibacterial activity of related pyrimidine derivatives has also been investigated. For example, compounds with similar structures were tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Notably, some derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Table 2: Antibacterial Activity of Related Compounds

Compound NameBacteriaMIC (μg/mL)Activity Type
Compound DS. aureus1.4Gram-positive
Compound EE. coli200Gram-negative
Compound FPseudomonas aeruginosa200Gram-negative

The mechanisms through which this compound exerts its biological effects are still under investigation but are believed to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant mechanism contributing to the anticancer properties.
  • Disruption of Cell Membranes : Antibacterial activity may be attributed to the disruption of bacterial cell membranes leading to cell lysis.

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:

  • Case Study A : A clinical trial involving a pyrimidine derivative showed a marked reduction in tumor size among participants with advanced breast cancer.
  • Case Study B : Patients treated with an antibacterial compound similar to the one discussed reported significant improvement in infections caused by resistant strains of bacteria.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Studies have shown that derivatives of pyrimidine compounds can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to 4,5-Dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine have demonstrated the ability to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in tumors. The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Neurological Implications

The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which are crucial for conditions such as depression and schizophrenia .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:

Case Study 1: Cancer Treatment

In a study investigating various pyrimidine analogs, one derivative showed a significant reduction in tumor size in xenograft models when administered at specific doses. The study concluded that these compounds could serve as promising candidates for targeted cancer therapy due to their selective action on tumor cells while sparing normal tissues .

Case Study 2: Neurological Disorders

Another study focused on the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that administration led to improved cognitive function and reduced markers of oxidative stress in animal models of Alzheimer’s disease .

Q & A

Q. What are the standard synthetic routes for 4,5-dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine?

Methodological Answer: The compound’s synthesis typically involves multi-step reactions:

Core Pyrimidine Formation : Start with a pyrimidine scaffold (e.g., 4,6-dichloro-5-methoxypyrimidine derivatives) and introduce substituents via nucleophilic substitution or coupling reactions. For example, methoxy groups can be introduced using sodium methoxide under reflux .

Piperidine-Oxolane Coupling : React oxolane-3-carbonyl chloride with piperidin-4-ylmethanol to form the oxolane-piperidine intermediate. Use carbodiimide-based coupling agents (e.g., DCC or EDC) to attach this intermediate to the pyrimidine core .

Methylation : Introduce methyl groups at positions 4 and 5 via alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane).

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions (e.g., methyl groups at C4/C5) and the oxolane-piperidine linkage via ¹H/¹³C NMR. Look for characteristic peaks:
    • δ 2.1–2.5 ppm (piperidine protons) .
    • δ 3.7–4.2 ppm (oxolane and methoxy protons) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. What stability parameters must be considered during storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis or oxidation of the oxolane and piperidine moieties .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor via HPLC for degradation products like free piperidine or demethylated pyrimidine .

Advanced Research Questions

Q. How can researchers resolve low yields during the coupling of oxolane-3-carbonyl piperidine to the pyrimidine core?

Methodological Answer: Low yields often arise from steric hindrance or poor nucleophilicity. Mitigate this by:

  • Activating Agents : Use HOBt (1-hydroxybenzotriazole) with EDC to enhance coupling efficiency .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DCM/THF mixtures) to improve solubility .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) and improve yields by 15–20% .

Q. Example Data :

ConditionYield (%)Purity (%)
EDC/HOBt in DCM6592
Microwave (100°C, 30 min)8095

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer: Design analogs with systematic modifications:

Oxolane Ring Variation : Replace oxolane with tetrahydrothiophene or cyclopentane to assess steric/electronic effects .

Piperidine Substituents : Modify the piperidine’s N-acyl group (e.g., benzoyl vs. acetyl) to probe binding interactions .

Pyrimidine Core : Test halogenated (F, Cl) or nitro-substituted derivatives for enhanced bioactivity .

Q. Experimental Workflow :

  • In Silico Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases) .
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., EGFR kinase) .

Q. How can contradictory biological activity data between in vitro and in vivo models be addressed?

Methodological Answer: Discrepancies often stem from bioavailability or metabolic instability. Address this via:

  • Pharmacokinetic Studies :
    • Measure plasma half-life (t₁/₂) and metabolic clearance using LC-MS/MS .
    • Test prodrug derivatives (e.g., ester-protected oxolane) to enhance stability .
  • Formulation Optimization : Use nanocarriers (liposomes) to improve solubility and tissue penetration .

Case Study :
A related pyrimidine derivative showed 10× higher IC₅₀ in vivo than in vitro due to rapid hepatic clearance. Prodrug modification increased t₁/₂ from 1.2 to 4.8 hours .

Q. What analytical methods resolve stereochemical ambiguity in the oxolane-piperidine moiety?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • X-ray Crystallography : Confirm absolute configuration by co-crystallizing with a chiral auxiliary (e.g., Mosher’s acid) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Pull-Down Assays : Use biotinylated analogs to isolate and identify binding partners via streptavidin affinity chromatography .

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